2-(2-Oxoindolin-1-yl)propanoic acid
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Overview
Description
2-(2-Oxoindolin-1-yl)propanoic acid is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoindolin-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of indole with a suitable alkyl halide, followed by oxidation to introduce the oxo group . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoindolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2-(2-Oxoindolin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxoindolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of cellular proteins and ultimately cell death. The compound may also interact with other proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dioxoindolin-1-yl)propanoic acid: This compound has an additional oxo group, which may alter its reactivity and biological activity.
2-(2-Oxoindolin-3-yl)propanoic acid: The position of the oxo group is different, which can affect its chemical properties and interactions.
Uniqueness
2-(2-Oxoindolin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
CAS No. |
857496-53-8 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-oxo-3H-indol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-9-5-3-2-4-8(9)6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |
InChI Key |
HJECHQFTTGWUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
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